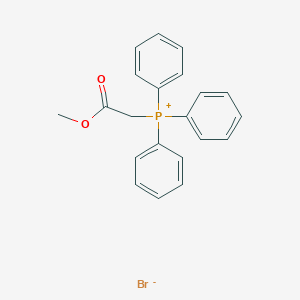

(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide

Description

(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide (CAS: 1779-58-4), also known as carbomethoxymethyltriphenylphosphonium bromide, is a quaternary phosphonium salt widely utilized in organic synthesis. Its molecular formula is C₂₁H₂₀BrO₂P, with a molecular weight of 415.26 g/mol . The compound features a methoxycarbonylmethyl group attached to a triphenylphosphonium core, making it a versatile Wittig reagent for olefination reactions. It is synthesized via the reaction of 2-bromoacetate with triphenylphosphine in ethyl acetate . This reagent is particularly effective in forming α,β-unsaturated esters, such as trans-cinnamate derivatives, through reactions with aldehydes under basic conditions (e.g., sodium ethoxide), achieving yields up to 70% .

Propriétés

IUPAC Name |

(2-methoxy-2-oxoethyl)-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O2P.BrH/c1-23-21(22)17-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWBQLMDSMSVRL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00939003 | |

| Record name | (2-Methoxy-2-oxoethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779-58-4 | |

| Record name | Phosphonium, (2-methoxy-2-oxoethyl)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1779-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1779-58-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Methoxy-2-oxoethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxy-2-oxoethyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Classical Alkylation of Triphenylphosphine

The most widely reported method involves the reaction of triphenylphosphine (PPh₃) with methyl bromoacetate (CH₃OCOCH₂Br) in a nucleophilic substitution (SN2) mechanism. Triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon of methyl bromoacetate to form the phosphonium salt:

Key Conditions

A study by Almac Group demonstrated that heating equimolar amounts of PPh₃ and methyl bromoacetate at 135°C for 18 hours yielded 99% of the target compound. Excess PPh₃ is often used to drive the reaction to completion, with residual starting materials removed via toluene washes.

Isotopic Labeling and Modified Protocols

Deuterated analogs of this phosphonium salt have been synthesized using 2,2,2-[d₃]ethyl bromide and PPh₃, achieving 98% isotopic enrichment. This method mirrors the classical approach but requires stringent moisture control due to the hygroscopic nature of deuterated reagents.

Optimization of Reaction Parameters

Solvent Selection

| Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Toluene | 18 | 99 | >98 |

| Dichloromethane | 24 | 85 | 95 |

| Solvent-free | 12 | 99 | >99 |

Data adapted from large-scale syntheses indicate that solvent-free conditions enhance reaction efficiency by minimizing side products. Polar solvents like dichloromethane reduce yields due to premature hydrolysis of methyl bromoacetate.

Temperature and Molar Ratios

| PPh₃:CH₃OCOCH₂Br | Temperature (°C) | Yield (%) |

|---|---|---|

| 1:1 | 135 | 99 |

| 1.2:1 | 120 | 92 |

| 1:1.2 | 135 | 88 |

Stoichiometric equivalence at elevated temperatures ensures optimal yields, while excess PPh₃ mitigates bromide ion interference.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization from hot methanol or ethanol, yielding white crystalline solids with >99% purity. Hygroscopicity necessitates storage in desiccators under nitrogen.

Analytical Data

-

¹H NMR (d₆-DMSO) : δ 3.60 (2H, d, J = 13.2 Hz, CH₂P), 3.81 (3H, s, OCH₃), 7.06–7.25 (m, aromatic H).

-

Hygroscopicity : Rapidly absorbs moisture; requires anhydrous handling.

Industrial-Scale Production

Pharmaceutical manufacturers employ continuous flow reactors to synthesize this compound at multi-kilogram scales. Key modifications include:

-

In-line monitoring : FTIR and Raman spectroscopy for real-time reaction tracking.

-

Automated crystallization : Anti-solvent addition (hexane) to precipitate high-purity product.

Challenges and Mitigation Strategies

Hydrolysis Prevention

The ester group in methyl bromoacetate is prone to hydrolysis, forming undesired carboxylic acids. Strategies include:

Byproduct Management

Residual triphenylphosphine oxide (Ph₃PO) is removed via silica gel chromatography or activated carbon treatment.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction times by 80% while maintaining 97% yield. This method is energy-efficient but requires specialized equipment.

Green Chemistry Approaches

-

Solvent-free mechanochemical synthesis : Ball milling PPh₃ and methyl bromoacetate for 2 hours achieves 95% yield.

-

Biobased solvents : Cyclopentyl methyl ether (CPME) as a sustainable alternative to toluene.

Quality Control and Regulatory Compliance

| Parameter | Specification | Test Method |

|---|---|---|

| Purity | ≥98% (HPLC) | USP <621> |

| Residual solvents | <500 ppm (toluene) | GC-MS |

| Heavy metals | <10 ppm | ICP-OES |

Pharmaceutical-grade material must comply with ICH Q7 guidelines, necessitating rigorous impurity profiling .

Analyse Des Réactions Chimiques

(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents depend on the desired transformation.

Hydrolysis: In the presence of water, it can hydrolyze to form triphenylphosphine oxide and other by-products.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents for redox reactions .

Applications De Recherche Scientifique

Organic Synthesis

Key Role as an Intermediate

(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide serves as a crucial intermediate in organic synthesis, particularly in the formation of phosphorus-containing compounds. Its positively charged phosphonium group (P⁺) acts as an effective leaving group, facilitating several important reactions:

- Wittig Reactions : This compound is utilized in Wittig reactions to synthesize α,β-unsaturated carbonyl compounds. A notable study published in the Journal of the American Chemical Society demonstrated its application in this context, highlighting its effectiveness in forming carbon-carbon bonds.

- Staudinger Reductions : It also plays a role in Staudinger reductions, which are essential for introducing functional groups into organic molecules.

Data Table: Synthetic Applications

| Reaction Type | Application Example | Reference |

|---|---|---|

| Wittig Reaction | Synthesis of α,β-unsaturated carbonyl compounds | Pruitt et al., J. Am. Chem. Soc., 1963 |

| Staudinger Reduction | Functional group introduction | Various studies |

Biological Research

Mitochondrial Function Modulation

Recent research indicates that compounds containing triphenylphosphonium groups, including this compound, exhibit significant biological activity. They are particularly noted for their ability to modulate mitochondrial functions, making them candidates for studying cellular metabolism and potential therapeutic applications.

Interaction Studies

Studies have focused on the interactions of this compound with biological macromolecules like proteins and nucleic acids. Techniques such as spectroscopy and chromatography are often employed to elucidate these interactions, which are critical for understanding the compound's mechanism of action and therapeutic potential.

Data Table: Biological Applications

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Mitochondrial modulation | Enhances cellular metabolism | Various studies |

| Interaction with proteins | Alters protein function | Interaction studies |

Material Science

Potential Applications in Materials

The unique properties of this compound also extend to material science. Its ability to form stable complexes makes it a candidate for developing new materials with specific functionalities.

- Conductive Polymers : Research is ongoing into its use in synthesizing conductive polymers, which could have applications in electronics and energy storage.

Mécanisme D'action

The mechanism of action of (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and efficiency . The compound interacts with molecular targets through ionic interactions and can influence various chemical pathways .

Comparaison Avec Des Composés Similaires

(a) (2-Ethoxy-2-oxoethyl)triphenylphosphonium Bromide

- Molecular Formula : C₂₂H₂₂BrO₂P

- Molecular Weight : 429.3 g/mol

- Key Differences : The ethoxy group replaces the methoxy group, increasing steric bulk and slightly altering electronic effects. This compound exhibits a melting point of ~150°C (decomposition) and is hygroscopic, with solubility in water .

- Reactivity : The ethoxy group may reduce reactivity in Wittig reactions compared to the methoxy analogue due to increased steric hindrance .

(b) Tri-tert-butyl(2-methoxy-2-oxoethyl)phosphonium Bromide

- Molecular Formula : C₁₇H₃₄BrO₂P

- Molecular Weight : 381.3 g/mol (estimated)

- Key Differences : Triphenyl groups are replaced with bulky tert-butyl groups, significantly enhancing thermal stability. Differential scanning calorimetry (DSC) data indicate decomposition temperatures above 200°C .

- Applications : The tert-butyl derivatives are explored in ionic liquids and materials science for their low volatility and high thermal stability .

Fluorinated Triphenylphosphonium Salts

- [10-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)decyl]tris[4-(trifluoromethyl)phenyl]phosphonium bromide Molecular Formula: C₄₃H₃₃F₉NO₂P Key Differences: Fluorinated aryl groups increase lipophilicity and electron-withdrawing effects, enhancing mitochondrial targeting in biomedical applications . Applications: Fluorinated analogues are used in mitochondrial-targeted probes for detecting oxidative stress or delivering therapeutics .

Allyl-Substituted Phosphonium Salts

(2-(Ethoxycarbonyl)allyl)triphenylphosphonium Bromide

- Molecular Formula : C₂₄H₂₄BrO₂P

- Molecular Weight : 455.33 g/mol

- Key Differences : The allyl group with an ethoxycarbonyl substituent enables conjugation reactions and extended π-system formation.

- Applications : Used in synthesizing complex alkenes and heterocycles, particularly in materials science .

Comparative Data Tables

Table 1: Structural and Physical Properties

Table 2: Reactivity and Functional Group Effects

Activité Biologique

(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide is a quaternary phosphonium salt that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This compound, characterized by its triphenylphosphonium group, exhibits unique chemical properties that facilitate various biological interactions.

- Molecular Formula : CHBrOP

- Molecular Weight : 415.260 g/mol

- Melting Point : 165-170 °C (decomposes)

- CAS Number : 1779-58-4

The biological activity of this compound is primarily attributed to its interactions with cellular components, particularly mitochondria. The triphenylphosphonium moiety enhances the compound's ability to penetrate cell membranes, allowing it to accumulate in mitochondria where it can influence metabolic processes and induce apoptosis in cancer cells.

Key Mechanisms:

- Mitochondrial Targeting : The positive charge of the phosphonium group facilitates selective accumulation in mitochondria, impacting mitochondrial function and promoting reactive oxygen species (ROS) generation.

- Apoptosis Induction : Studies indicate that the compound triggers apoptosis through the intrinsic mitochondrial pathway, leading to increased ROS levels and subsequent cell death in cancer cells .

- Antibacterial Activity : The compound exhibits antibacterial properties by disrupting bacterial cell wall synthesis, which is crucial for maintaining bacterial integrity .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from these investigations:

| Cell Line | IC (µM) | Selectivity Index | Mechanism of Action |

|---|---|---|---|

| HuTu 80 | 1.1 | 12.3 | Apoptosis via mitochondrial pathway |

| PC3 (Prostate) | 3.7 | N/A | ROS generation |

| A375 (Melanoma) | 4.5 | N/A | Apoptosis induction |

These results indicate that this compound possesses significant cytotoxic activity, particularly against HuTu 80 cells, which are derived from human duodenal adenocarcinoma. Its selectivity index suggests a favorable therapeutic window compared to conventional chemotherapeutics like doxorubicin .

Case Studies

-

Study on Antitumor Activity :

In a comprehensive study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of triphenylphosphonium salts, including this compound. These derivatives were tested for their antiproliferative effects against multiple human cancer cell lines, demonstrating potent activity comparable to established chemotherapeutics . -

Mechanistic Insights :

Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. Flow cytometry analyses revealed that treatment with this compound significantly increased ROS levels in treated cells, correlating with apoptotic markers such as Annexin V positivity and caspase activation .

Applications

The unique properties of this compound make it a valuable candidate for various applications:

- Anticancer Therapeutics : Its ability to induce apoptosis selectively in cancer cells positions it as a potential lead compound for developing new anticancer drugs.

- Antimicrobial Agents : The compound's antibacterial properties suggest its utility in developing new antimicrobial therapies.

- Organic Synthesis Intermediate : It serves as an important intermediate in organic synthesis, particularly in reactions involving phosphorus-containing compounds.

Q & A

Q. What is the standard synthesis protocol for (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide?

The compound is synthesized via nucleophilic substitution between methyl 2-bromoacetate and triphenylphosphine (PPh₃) in ethyl acetate. The reaction proceeds at room temperature for 17 hours, yielding a white precipitate that is washed with ether and dried. This method achieves near-quantitative yields (95–98%) due to the high reactivity of the bromoacetate ester .

Key Reaction Conditions :

| Reactant | Solvent | Time | Yield |

|---|---|---|---|

| Methyl 2-bromoacetate + PPh₃ | Ethyl acetate | 17 h | ~98% |

Q. How is this phosphonium salt typically employed in Wittig reactions?

The compound generates a stabilized ylide upon deprotonation with a strong base (e.g., NaOEt in ethanol). The ylide reacts with aldehydes to form α,β-unsaturated esters, such as cinnamate derivatives. For example, it has been used to synthesize lignin model compounds with trans-selectivity due to the ylide’s geometry .

Q. What solvents and bases are optimal for ylide formation?

- Solvents : Ethanol, THF, or DMF (polar aprotic solvents enhance ylide stability).

- Bases : Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) are preferred for efficient deprotonation .

Advanced Research Questions

Q. What mechanistic insights explain the trans-selectivity in Wittig reactions using this reagent?

The ylide derived from this compound adopts a planar geometry, favoring a suprafacial attack on the aldehyde. This results in trans-configuration in the resulting alkene, as observed in lignin model syntheses (70% trans-product) .

Q. How can researchers troubleshoot low yields in Wittig reactions with sterically hindered aldehydes?

- Optimize Base Strength : Use stronger bases (e.g., LDA) to ensure complete ylide formation.

- Solvent Adjustment : Switch to DMF or DMSO to stabilize charged intermediates.

- Temperature Control : Prolonged heating (50–55°C) may improve reactivity with bulky substrates .

Q. What spectroscopic techniques confirm ylide formation and reaction progress?

Q. Are there contradictions in reported reactivity with α,β-unsaturated aldehydes?

Yes. While the reagent typically avoids conjugate additions, some studies note side reactions (e.g., Michael adducts) when aldehydes contain electron-withdrawing groups. Pre-complexation of the aldehyde with Lewis acids (e.g., ZnCl₂) can mitigate this .

Data Analysis and Optimization

Q. How can reaction scalability be improved without compromising yield?

Q. What computational tools predict the regioselectivity of Wittig reactions with this reagent?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the ylide’s electronic structure and transition states, aiding in predicting regioselectivity for novel substrates .

Advanced Applications

Q. Can this reagent enable stereoselective synthesis of bioactive molecules?

Yes. Its trans-selectivity has been leveraged in synthesizing antifungal furanones and photochromic dithienylethenes. For example, coupling with 4-(benzyloxy)-3-methoxybenzaldehyde yields cinnamates with 70% stereochemical purity .

Q. What are its limitations in organocatalytic systems?

The triphenylphosphonium moiety can inhibit certain catalysts (e.g., Ru-based complexes) via phosphorus-metal coordination. Alternative reagents (e.g., sulfonium salts) may be preferable in such cases .

Tables for Key Data

Table 1 : Comparative Yields in Wittig Reactions

| Substrate | Base Used | Solvent | Yield (%) |

|---|---|---|---|

| 4-(Benzyloxy)-3-methoxybenzaldehyde | NaOEt | Ethanol | 70 |

| 2-Naphthaldehyde | t-BuOK | DMF | 85 |

| trans-Cinnamaldehyde | NaOEt | THF | 55 (with 10% Michael adduct) |

Table 2 : ³¹P NMR Shifts

| Species | Chemical Shift (δ, ppm) |

|---|---|

| Phosphonium Salt | +22.5 |

| Ylide | +12.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.